molecular formula C59H75N7O17 B13435486 O-Methyl Anidulafungin

O-Methyl Anidulafungin

Cat. No.: B13435486
M. Wt: 1154.3 g/mol
InChI Key: MTZYYAFSXXAZRZ-OQLJTUGCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Methyl Anidulafungin involves several steps, starting with the preparation of the side chain intermediate. The process begins with 1,4-dibromo-benzene, which undergoes a Grignard reagent reaction with magnesium by iodine. This is followed by the preparation of 1,4-benzene hypoboric acid through addition and hydrolysis with trimethyl borate. The final step involves a Suzuki reaction of 1,4-benzene hypoboric acid, 4-pentyloxy bromobenzene, and 4-halogenated ethyl benzoate in dioxane-ethanol liquor under the catalysis of [1,1’-bis(diphenyl phosphino) ferrocene] palladium dichloride .

Industrial Production Methods: The industrial production of this compound follows a standard process that includes the preparation of the bulk solution, filtration, filling into vials, stoppering, and sterilization by autoclaving .

Chemical Reactions Analysis

Types of Reactions: O-Methyl Anidulafungin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Common reagents used in these reactions include arylsulfatase, catechol-O-methyl-transferase, and CYP3A. The conditions typically involve specific pH levels and temperatures to facilitate these reactions .

Major Products: The major products formed from these reactions include metabolites that result from the degradation of the side chain and the core structure of the compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds: Similar compounds to O-Methyl Anidulafungin include Caspofungin and Micafungin, which are also echinocandins .

Comparison: While all three compounds share a similar mechanism of action, this compound is unique due to its specific molecular structure and pharmacokinetic properties. Unlike Caspofungin and Micafungin, this compound undergoes spontaneous chemical degradation rather than hepatic metabolism, which reduces the risk of drug-drug interactions .

Properties

Molecular Formula

C59H75N7O17

Molecular Weight

1154.3 g/mol

IUPAC Name

N-[(3S,9S,11R,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-3,15-bis[(1R)-1-hydroxyethyl]-21-methoxy-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide

InChI

InChI=1S/C59H75N7O17/c1-6-7-8-25-83-41-23-19-36(20-24-41)34-11-9-33(10-12-34)35-13-15-38(16-14-35)52(75)60-42-27-44(71)57(82-5)64-56(79)48-49(72)30(2)28-66(48)59(81)46(32(4)68)62-55(78)47(51(74)50(73)37-17-21-39(69)22-18-37)63-54(77)43-26-40(70)29-65(43)58(80)45(31(3)67)61-53(42)76/h9-24,30-32,40,42-51,57,67-74H,6-8,25-29H2,1-5H3,(H,60,75)(H,61,76)(H,62,78)(H,63,77)(H,64,79)/t30-,31+,32+,40+,42-,43-,44+,45?,46-,47?,48-,49-,50-,51-,57+/m0/s1

InChI Key

MTZYYAFSXXAZRZ-OQLJTUGCSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)C(NC(=O)[C@@H]6C[C@H](CN6C(=O)C(NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC=C(C=C7)O)O)O)[C@@H](C)O)C)O)OC)O

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)OC)O

Origin of Product

United States

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